molecular formula C20H21NO4 B5515348 Ethyl 5-hydroxy-2-methyl-1-(2-phenoxyethyl)indole-3-carboxylate

Ethyl 5-hydroxy-2-methyl-1-(2-phenoxyethyl)indole-3-carboxylate

Cat. No.: B5515348
M. Wt: 339.4 g/mol
InChI Key: GVQYVWYDPUKWOO-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-2-methyl-1-(2-phenoxyethyl)indole-3-carboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities

Preparation Methods

The synthesis of Ethyl 5-hydroxy-2-methyl-1-(2-phenoxyethyl)indole-3-carboxylate typically involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This method is part of a broader category of synthetic routes used to create indole derivatives, which often involve the use of catalysts and specific reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Ethyl 5-hydroxy-2-methyl-1-(2-phenoxyethyl)indole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-2-methyl-1-(2-phenoxyethyl)indole-3-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary, but they often involve modulation of enzyme activity or receptor binding .

Comparison with Similar Compounds

Ethyl 5-hydroxy-2-methyl-1-(2-phenoxyethyl)indole-3-carboxylate can be compared with other indole derivatives such as:

This compound’s uniqueness lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for targeted research and applications.

Properties

IUPAC Name

ethyl 5-hydroxy-2-methyl-1-(2-phenoxyethyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-3-24-20(23)19-14(2)21(18-10-9-15(22)13-17(18)19)11-12-25-16-7-5-4-6-8-16/h4-10,13,22H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQYVWYDPUKWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CCOC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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